An In-depth Technical Guide to Fmoc-dap(HCl): Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-dap(HCl): Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethyloxycarbonyl)-2,3-diaminopropionic acid hydrochloride, commonly referred to as Fmoc-dap(HCl), is a pivotal building block in the field of peptide chemistry. As a non-proteinogenic amino acid derivative, it offers a unique structural motif for the synthesis of novel peptides with tailored biological activities and physicochemical properties. The presence of a free side-chain amine, in addition to the alpha-amino group, provides a valuable locus for post-synthetic modifications, such as labeling, cyclization, or the attachment of functional moieties. This guide provides a comprehensive overview of the chemical and physical properties of Fmoc-dap(HCl), its applications in solid-phase peptide synthesis (SPPS), and detailed protocols for its effective utilization.
Core Properties of Fmoc-dap(HCl)
The properties of Fmoc-dap(HCl) can vary slightly depending on the stereochemistry (L- or D-isomer) and the specific salt form. The most commonly utilized forms in peptide synthesis are the hydrochloride salts of the L- and D-isomers of N-α-Fmoc-2,3-diaminopropionic acid.
| Property | Fmoc-L-Dap-OH·HCl | Fmoc-D-Dap-OH·HCl |
| Synonyms | N-alpha-Fmoc-L-2,3-diaminopropionic acid hydrochloride, Fmoc-L-Dpr-OH·HCl | N-alpha-Fmoc-D-2,3-diaminopropionic acid hydrochloride, Fmoc-D-Dpr-OH·HCl |
| CAS Number | 212688-53-4[1] | 487027-89-4 |
| Molecular Formula | C₁₈H₁₈N₂O₄·HCl[1] | C₁₈H₁₈N₂O₄·HCl |
| Molecular Weight | 362.81 g/mol [1] | 362.81 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Melting Point | Not available | 176 - 187 °C[2] |
| Solubility | Soluble in organic solvents like DMF.[3] | Soluble in organic solvents. |
| Purity | Typically ≥98% (HPLC) | Typically ≥98% (HPLC)[2] |
Note: For research purposes, always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
The Strategic Importance of the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an essential feature of this amino acid derivative, enabling its use in modern solid-phase peptide synthesis. The Fmoc group provides temporary protection of the α-amino group, preventing its participation in peptide bond formation until desired.
Key Advantages of Fmoc Chemistry:
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Mild Deprotection Conditions: The Fmoc group is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This is in contrast to the harsher acidic conditions required for the removal of the tert-butyloxycarbonyl (Boc) protecting group.[4]
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Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS. This allows for the selective deprotection of the α-amino group without affecting the integrity of the side chains.
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Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which reacts with piperidine to form a piperidine-dibenzofulvene adduct. This adduct has a strong UV absorbance at around 301 nm, allowing for the real-time monitoring of the deprotection reaction and ensuring its completion.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-dap(HCl) is primarily employed as a building block in Fmoc-based SPPS to introduce a diaminopropionic acid residue into a peptide sequence. The presence of the side-chain amine opens up a plethora of possibilities for creating complex peptide architectures.
Experimental Workflow for Incorporation of Fmoc-dap(HCl)
The following diagram illustrates the general workflow for the incorporation of an Fmoc-dap(HCl) residue into a growing peptide chain on a solid support.
Caption: General workflow for the incorporation of Fmoc-dap(HCl) in SPPS.
Detailed Experimental Protocol: Coupling of Fmoc-dap(HCl)
This protocol outlines a standard procedure for coupling Fmoc-L-Dap-OH·HCl to a resin-bound peptide with a free N-terminus using HBTU/HOBt activation.
Materials:
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Resin-bound peptide with a free amino group
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Fmoc-L-Dap-OH·HCl
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O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Kaiser test kit
Procedure:
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Resin Preparation:
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Swell the resin-bound peptide in DMF for 30-60 minutes.
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Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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Confirm the presence of a free primary amine using the Kaiser test (a positive test results in a blue color).[6]
-
-
Activation of Fmoc-L-Dap-OH·HCl:
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In a separate reaction vessel, dissolve Fmoc-L-Dap-OH·HCl (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
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Add DIPEA (6 equivalents) to the mixture to neutralize the hydrochloride salt and activate the carboxylic acid.
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Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.[6]
-
-
Coupling Reaction:
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Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
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Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may need to be extended.
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Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (a negative test indicates a complete reaction).
-
-
Washing:
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Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
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The resin is now ready for the deprotection of the newly incorporated Fmoc-dap residue and the coupling of the next Fmoc-amino acid in the sequence.
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Monitoring Fmoc Deprotection
As mentioned, the deprotection of the Fmoc group can be monitored quantitatively by measuring the UV absorbance of the piperidine-dibenzofulvene adduct in the collected filtrate.
Caption: Workflow for monitoring Fmoc deprotection via UV spectroscopy.
A stable and consistent absorbance reading across multiple deprotection cycles indicates efficient and complete reactions. A significant drop in absorbance may suggest incomplete coupling in the preceding step.[5]
Side-Chain Modification of the Dap Residue
The primary advantage of incorporating a Dap residue is the availability of its side-chain amine for further chemical modifications. To achieve this, an orthogonal protecting group strategy is necessary. For instance, if the α-amino group is protected with Fmoc, the β-amino group of Dap can be protected with a group that is stable to piperidine but can be removed under different conditions (e.g., Boc, Alloc, or Dde).
Potential Side Reactions
While Fmoc-SPPS is a robust methodology, researchers should be aware of potential side reactions, particularly when working with di-functional amino acids like Dap.
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Incomplete Coupling: Steric hindrance can sometimes lead to incomplete coupling. This can be mitigated by using more potent coupling reagents, such as HATU or COMU, or by performing a double coupling.
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Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the resin. This is more prevalent with certain amino acid sequences.
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Racemization: While HOBt is used to suppress racemization, it can still occur to a small extent, especially with prolonged activation times or in the presence of excess base.[7]
Safety and Handling
Fmoc-dap(HCl) should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. Reagents used in peptide synthesis, such as DMF, piperidine, and TFA, are hazardous and require careful handling and disposal according to institutional and local regulations.
Conclusion
Fmoc-dap(HCl) is a versatile and valuable building block for the synthesis of complex and functional peptides. Its unique di-functional nature, combined with the advantages of Fmoc chemistry, provides peptide chemists with a powerful tool for drug discovery and development. A thorough understanding of its properties and careful implementation of established protocols are key to its successful application in the laboratory.
References
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Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved from [Link]
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Roviello, G. N., et al. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 43(3), 1169-1177. Retrieved from [Link]
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Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
